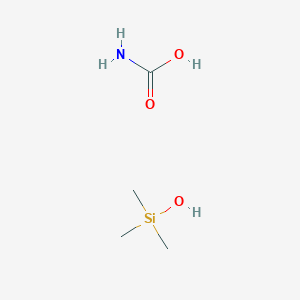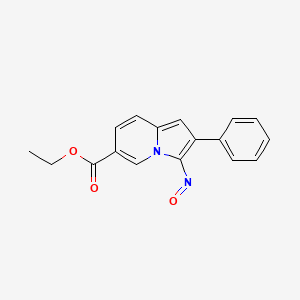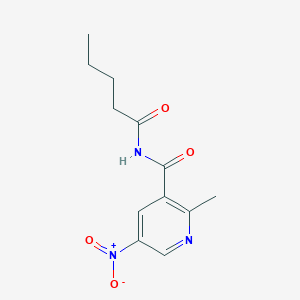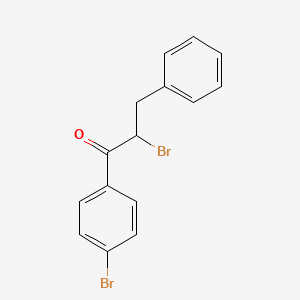
Carbamic acid--trimethylsilanol (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid–trimethylsilanol (1/1) typically involves the reaction of carbamic acid with trimethylsilanol. One common method is to react ammonia (NH₃) with carbon dioxide (CO₂) to form carbamic acid, which is then reacted with trimethylsilanol under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition of the carbamic acid .
Industrial Production Methods
Industrial production of carbamic acid–trimethylsilanol (1/1) may involve the use of specialized reactors and catalysts to optimize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form. Specific details on industrial production methods are proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
Carbamic acid–trimethylsilanol (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into simpler forms or derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving carbamic acid–trimethylsilanol (1/1) include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving carbamic acid–trimethylsilanol (1/1) depend on the specific reaction and conditions. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or other derivatives .
科学的研究の応用
Carbamic acid–trimethylsilanol (1/1) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of carbamic acid–trimethylsilanol (1/1) involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It may also interact with enzymes and other proteins, influencing their activity and function .
類似化合物との比較
Similar Compounds
Carbamic Acid: A simpler form of the compound with the formula H₂NCOOH.
Trimethylsilanol: An organosilicon compound with the formula (CH₃)₃SiOH.
Carbamates: A class of compounds derived from carbamic acid, with the general formula R₂NC(O)OR.
Uniqueness
Carbamic acid–trimethylsilanol (1/1) is unique due to its combination of carbamic acid and trimethylsilanol properties.
特性
CAS番号 |
58078-34-5 |
|---|---|
分子式 |
C4H13NO3Si |
分子量 |
151.24 g/mol |
IUPAC名 |
carbamic acid;hydroxy(trimethyl)silane |
InChI |
InChI=1S/C3H10OSi.CH3NO2/c1-5(2,3)4;2-1(3)4/h4H,1-3H3;2H2,(H,3,4) |
InChIキー |
OAKRBUFGGPEPNX-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)O.C(=O)(N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid](/img/structure/B14611805.png)
![3-(3,4,5-Trimethoxyphenyl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B14611807.png)










